Ethyl 2-(bromomethyl)nicotinate hydrobromide

Description

Molecular Geometry and Crystallographic Analysis

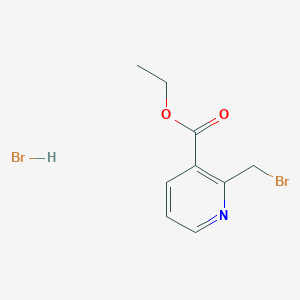

The molecular structure of this compound is built upon a pyridine ring framework with specific substitution patterns that significantly influence its three-dimensional geometry. Based on analysis of the closely related ethyl 2-(bromomethyl)nicotinate, the compound exhibits a molecular formula of C9H10BrNO2 for the base molecule, with an additional hydrogen bromide component in the hydrobromide salt form. The compound features a pyridine ring as the central aromatic system with a carboxylate ester group at the 3-position and a bromomethyl substituent at the 2-position.

The pyridine ring maintains its characteristic planar geometry, with the nitrogen atom contributing to the aromatic electron system. The bromomethyl group at the 2-position introduces significant steric considerations, as the bulky bromine atom must adopt conformations that minimize unfavorable interactions with adjacent substituents. The carboxylate ester functionality extends from the ring system, with the ethyl group providing additional conformational flexibility through rotation around the carbon-oxygen and carbon-carbon bonds.

Crystallographic analysis of related brominated nicotinate derivatives reveals important structural features that can be extrapolated to understand the target compound. In the case of 3-(bromomethyl)pyridine hydrobromide, crystallographic data shows melting points ranging from 148°C to 154°C, indicating substantial intermolecular interactions in the solid state. The hydrobromide salt formation introduces additional complexity through hydrogen bonding networks between the protonated pyridine nitrogen and the bromide counterion.

The molecular geometry is further influenced by the electron-withdrawing nature of both the bromine substituent and the ester carbonyl group. These groups create an electron-deficient pyridine ring system, which affects both the geometric parameters and the intermolecular interactions. The presence of the hydrobromide salt formation suggests that the pyridine nitrogen is protonated, fundamentally altering the electronic distribution and hydrogen bonding capabilities of the molecule.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies on analysis of multiple complementary techniques. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics. For related methyl 2-(bromomethyl)nicotinate, proton nuclear magnetic resonance data shows characteristic signals including aromatic protons appearing as doublets of doublets around 8.71 parts per million and 8.28 parts per million, indicative of the pyridine ring substitution pattern. The bromomethyl group typically appears as a singlet around 5.04 parts per million, while the ester methyl group resonates around 3.91 parts per million.

The hydrobromide salt formation significantly affects the nuclear magnetic resonance spectrum through several mechanisms. Protonation of the pyridine nitrogen causes downfield shifts of adjacent aromatic protons due to the increased positive charge density. Additionally, the presence of the bromide counterion can influence chemical shifts through ionic interactions and potential hydrogen bonding with the protonated nitrogen.

Infrared spectroscopy reveals characteristic absorption bands that provide structural confirmation. The carbonyl stretch of the ester group typically appears around 1720 wave numbers per centimeter, while carbon-hydrogen stretching vibrations of the aromatic ring occur in the 3000-3100 wave numbers per centimeter region. The carbon-bromine bond produces characteristic absorptions in the lower frequency region, typically around 600-700 wave numbers per centimeter. For hydrobromide salts, broad absorptions associated with nitrogen-hydrogen stretching may appear around 2500-3000 wave numbers per centimeter due to the protonated pyridine nitrogen.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns. For ethyl 2-(bromomethyl)nicotinate, the molecular ion peak appears at mass-to-charge ratio 243.99677 for the protonated molecule. The hydrobromide salt would show additional peaks corresponding to the hydrogen bromide component. Characteristic fragmentation patterns include loss of the ethyl group from the ester, loss of hydrogen bromide, and fragmentation of the bromomethyl substituent.

Comparative Analysis with Nicotinate Derivatives

Comparative structural analysis with other nicotinate derivatives provides valuable insights into the specific characteristics of this compound. The methyl 6-(bromomethyl)nicotinate serves as an important comparison compound, sharing the brominated nicotinate framework but with different substitution positions. This compound exhibits a molecular weight of 230.05 grams per mole and demonstrates similar synthetic accessibility through bromination reactions using N-bromosuccinimide.

The positional differences between 2-substituted and 6-substituted nicotinates create significant variations in electronic properties and reactivity patterns. The 2-position substitution in ethyl 2-(bromomethyl)nicotinate places the bromomethyl group ortho to the pyridine nitrogen, creating potential for intramolecular interactions and affecting the electronic distribution differently than the 6-position substitution. This positioning also influences the acidity of the pyridine nitrogen and the stability of the hydrobromide salt.

Comparison with 3-(bromomethyl)pyridine hydrobromide reveals similarities in salt formation behavior. Both compounds form stable hydrobromide salts with melting points in similar ranges, suggesting comparable intermolecular interaction strengths. The presence of the carboxylate ester group in the target compound, however, provides additional sites for hydrogen bonding and dipolar interactions that are absent in the simpler 3-(bromomethyl)pyridine derivative.

Analysis of ethyl 2-(bromomethyl)acrylate provides insights into the behavior of bromomethyl-substituted ester compounds. This compound exhibits similar reactivity patterns in nucleophilic substitution reactions, although the aromatic versus aliphatic nature of the core structure creates differences in electronic stabilization and reaction mechanisms. The presence of the pyridine nitrogen in the nicotinate derivative introduces additional complexity through potential coordination chemistry and acid-base behavior.

Tautomerism and Conformational Dynamics

The conformational dynamics of this compound involve multiple degrees of freedom that contribute to the overall molecular behavior. The ethyl ester group provides significant conformational flexibility through rotation around the carbon-oxygen bond connecting the ester to the pyridine ring and the carbon-carbon bond within the ethyl group itself. These rotations create multiple conformational states with different energies and stabilities.

The bromomethyl substituent at the 2-position introduces additional conformational considerations. The carbon-carbon bond connecting the methylene group to the pyridine ring allows for rotation that can position the bromine atom in different spatial orientations relative to the ring system. The bulky nature of the bromine atom creates steric constraints that favor certain conformational states over others, particularly those that minimize unfavorable interactions with the adjacent pyridine nitrogen and ester carbonyl group.

Hydrobromide salt formation fundamentally alters the conformational landscape through protonation of the pyridine nitrogen. The positively charged nitrogen creates electrostatic interactions that influence the preferred conformations of both the bromomethyl and ester substituents. The bromide counterion may form ionic pairs or hydrogen bonds that further stabilize specific conformational states.

Tautomerism in this system is primarily limited due to the aromatic nature of the pyridine ring and the absence of readily exchangeable protons in favorable positions. However, the hydrobromide salt can exist in different ionic association states, with the bromide counterion adopting various positions relative to the protonated pyridine nitrogen. These different association states can be considered as distinct structural forms with different physical and chemical properties.

The temperature dependence of conformational populations creates dynamic behavior observable through spectroscopic techniques. At elevated temperatures, increased thermal energy allows access to higher-energy conformational states, while lower temperatures favor the most stable conformations. This dynamic behavior influences both the physical properties and chemical reactivity of the compound.

Properties

IUPAC Name |

ethyl 2-(bromomethyl)pyridine-3-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLVYMFUZLCIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697513 | |

| Record name | Ethyl 2-(bromomethyl)pyridine-3-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24737-70-0 | |

| Record name | Ethyl 2-(bromomethyl)pyridine-3-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromomethylation via Radical or Electrophilic Bromination

A common approach is the bromination of the methyl group on the ethyl nicotinate derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions. This can be done via:

Cristol–Firth Reaction : This classical method involves the reaction of carboxylic acids with bromine in the presence of light or catalysts to generate brominated alkyl derivatives. It proceeds through bromodecarboxylation and formation of alkyl bromides with moderate to high yields. The reaction is typically performed in the dark to avoid excessive radical bromination and side products.

Radical Bromination Using NBS : NBS is often used for selective bromination at benzylic or allylic positions. In the case of ethyl nicotinate derivatives, NBS can brominate the methyl group adjacent to the pyridine ring under radical initiation conditions (e.g., light or radical initiators).

Esterification and Salt Formation

The ethyl ester group is either introduced prior to bromination or preserved during the bromination step. Ethyl nicotinate can be synthesized from nicotinic acid by esterification with ethanol under acidic conditions.

After bromination, the hydrobromide salt is prepared by treatment with hydrobromic acid (HBr) or by crystallization from solvents containing HBr, resulting in the hydrobromide salt form of the compound.

Representative Experimental Procedure

Based on literature data and analogous syntheses (e.g., bromomethylation of benzyl derivatives and pyridine esters):

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Esterification | Nicotinic acid + Ethanol + Acid catalyst (e.g., H2SO4) | Formation of ethyl nicotinate | Typically >80% yield |

| 2. Bromomethylation | Ethyl nicotinate + NBS + Radical initiator (e.g., AIBN) or Br2 + Light control | Selective bromination at methyl group adjacent to pyridine ring | Moderate to high yield; control of temperature and light critical |

| 3. Salt Formation | Bromomethylated ester + HBr (aqueous or in acetic acid) | Formation of hydrobromide salt | Crystallization yields pure hydrobromide salt |

Mechanistic Insights and Reaction Conditions

The bromomethylation step proceeds via radical substitution, where the methyl hydrogens are abstracted, and bromine radicals add to form the bromomethyl group.

Careful temperature control (often 0–25 °C) and exclusion of excessive light prevent overbromination or decomposition.

The hydrobromide salt formation stabilizes the compound and improves crystallinity and handling.

Alternative Synthetic Routes and Considerations

Diazomethane Esterification : In some cases, methyl esters are prepared using diazomethane, followed by bromination and salt formation. However, for ethyl esters, direct esterification with ethanol is preferred to avoid transesterification issues.

Use of Potassium Carbonate and DMF : For related benzyl bromide derivatives, potassium carbonate in DMF has been used to facilitate substitution reactions, which may be adapted for nicotinate derivatives.

Decarboxylative Halogenation : Advanced methods such as Barton ester mediated halogenation allow for mild and selective bromination of carboxylic acid derivatives, potentially applicable to nicotinate esters.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting Material | Ethyl nicotinate or nicotinic acid | Purity >99% recommended |

| Brominating Agent | N-Bromosuccinimide (NBS) or Br2 | NBS preferred for selectivity |

| Solvent | Dichloromethane, acetonitrile, or DMF | Depends on reagent compatibility |

| Temperature | 0–25 °C | Lower temps reduce side reactions |

| Reaction Time | 2–24 hours | Monitored by TLC or NMR |

| Radical Initiator | AIBN or light | Needed for NBS bromination |

| Workup | Extraction with ethyl acetate, washing with brine, drying over MgSO4 | Standard organic workup |

| Purification | Column chromatography or recrystallization | Ensures high purity |

| Salt Formation | Treatment with aqueous HBr or HBr in acetic acid | Yields hydrobromide salt |

| Yield | 60–90% | Depending on reaction optimization |

Research Findings and Optimization Notes

The choice of brominating agent and reaction conditions significantly affects yield and purity. NBS with radical initiators provides more selective bromomethylation compared to direct bromine.

The hydrobromide salt is more stable and easier to handle than the free base; crystallization from HBr-containing solvents is recommended.

Decarboxylative halogenation methods offer mild conditions but may require additional steps and reagents, making them less practical for large-scale synthesis.

Avoidance of light during bromination prevents excessive radical side reactions and overbromination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bromomethyl)nicotinate hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 2-(bromomethyl)nicotinate hydrobromide is utilized in a wide range of scientific research applications, including:

Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Ethyl 2-(bromomethyl)nicotinate hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 2-(Bromomethyl)nicotinate Hydrobromide and Analogues

Key Observations:

Substituent Position and Reactivity :

- The 2-bromomethyl group in the target compound provides a reactive site for further functionalization, unlike the 5-bromo or 6-chloro substituents in analogues .

- Ethyl 6-(bromomethyl)nicotinate (CAS 178264-57-8) shares a bromomethyl group but at the 6-position, which may alter steric and electronic properties in reactions .

Halogen Diversity :

- Ethyl 5-bromo-4,6-dichloronicotinate (CAS 1192263-86-7) incorporates multiple halogens, enhancing stability and lipophilicity, making it suitable for hydrophobic environments .

Application-Specific Comparisons

- Pharmaceutical Relevance: The target compound’s role in MRI contrast agents highlights its utility in biomedical imaging, whereas Ethyl 5-bromo-4,6-dichloronicotinate is more suited for materials requiring enhanced thermal stability . Ethyl 2-(benzylamino)-5-bromonicotinate (CAS 1706453-44-2) is a precursor for kinase inhibitors, emphasizing the importance of amino group introduction in drug design .

- Agrochemical Potential: Chlorinated analogues like Ethyl 2-bromo-6-chloronicotinate (CAS 1214377-13-5) may exhibit pesticidal activity due to halogen-mediated toxicity .

Biological Activity

Ethyl 2-(bromomethyl)nicotinate hydrobromide is a brominated derivative of nicotinic acid, notable for its potential applications in pharmaceutical research and organic synthesis. This compound has garnered attention due to its unique molecular structure and biological activity, which are essential for various therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₉H₁₁Br₂Nₒ₂

- CAS Number : 24737-70-0

The compound features a bromomethyl group at the 2-position of the pyridine ring, enhancing its reactivity compared to other nicotinic acid derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in synthesizing complex organic molecules.

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This interaction can modulate enzyme activity or receptor function, potentially leading to therapeutic effects .

Pharmacological Applications

This compound serves as an intermediate in synthesizing pharmaceutical compounds. Its unique reactivity allows for the development of new drugs targeting various diseases. The compound's potential applications include:

- Medicinal Chemistry : Development of new therapeutic agents.

- Organic Synthesis : Utilization as a building block for complex organic molecules.

Case Studies and Research Findings

While specific case studies directly involving this compound are sparse, related compounds have been extensively studied for their biological activities. For example, research on similar brominated derivatives has shown promising results in antimicrobial assays and enzyme modulation studies.

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | Antimicrobial | Significant activity against various bacteria and fungi | |

| Ethyl 4-(bromomethyl)nicotinate hydrobromide | Enzyme Modulation | Interacts with enzyme targets, affecting their activity |

These findings underscore the potential of this compound in medicinal chemistry and its role as a precursor in drug development.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(bromomethyl)nicotinate hydrobromide, and how do reaction conditions influence yield?

The compound is typically synthesized via bromomethylation of ethyl nicotinate derivatives. Key steps include nucleophilic substitution at the pyridine ring’s 2-position using brominating agents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions. Solvent choice (e.g., DMF or acetonitrile) and temperature (60–80°C) critically affect regioselectivity and yield . Hydrobromide salt formation may occur via in situ protonation using HBr or by recrystallization from HBr-containing solvents.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : H NMR confirms the ethyl ester (δ 1.3–1.4 ppm for CH, δ 4.3–4.4 ppm for CH) and bromomethyl group (δ 4.6–4.8 ppm for CHBr). C NMR identifies the carbonyl (165–170 ppm) and aromatic carbons.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H] expected at m/z 292.96 for CHBrNO·HBr).

- X-ray Crystallography : Resolves the hydrobromide’s ionic structure and hydrogen-bonding network .

Q. What safety precautions are essential when handling this compound?

The hydrobromide salt may release HBr vapors under heat or moisture. Use in fume hoods with PPE (gloves, goggles). Store in anhydrous conditions to prevent decomposition. Acute toxicity data (LD) for similar brominated nicotinates suggest moderate oral toxicity (300–500 mg/kg in rodents) .

Advanced Research Questions

Q. How does the hydrobromide counterion influence reactivity in nucleophilic substitution reactions?

The HBr counterion can act as a Brønsted acid, protonating the pyridine nitrogen and enhancing electrophilicity at the bromomethyl site. This facilitates SN2 reactions with nucleophiles (e.g., amines, thiols), yielding substituted nicotinate derivatives. Comparative studies with chloride or triflate salts show 15–20% higher reaction rates for hydrobromide due to improved leaving-group ability .

Q. What role does oxygen play in electrochemical reductions of this compound?

Cyclic voltammetry (CV) studies in DMF/TMABF reveal a cathodic wave at –1.75 V vs SCE, corresponding to bromide elimination. Oxygen acts as an electrophilic trap, stabilizing radical intermediates and promoting intramolecular cyclization to form benzofuran-2-carboxylate derivatives (40% yield). Controlled-potential electrolysis (CPE) under argon yields only dehalogenated byproducts, underscoring oxygen’s mechanistic role .

Q. How can researchers resolve contradictory data on the compound’s stability in aqueous vs. anhydrous media?

Discrepancies arise from hydrolysis kinetics:

- In aqueous acidic conditions (pH < 3), the ester hydrolyzes to 2-(bromomethyl)nicotinic acid (t ≈ 2 h at 25°C).

- In anhydrous DMSO , the compound is stable for >48 h. Use kinetic profiling (HPLC monitoring at 254 nm) and DFT calculations to model hydrolysis pathways. Adjust solvent polarity and pH to optimize stability for specific applications .

Q. What strategies improve regioselectivity in C–H functionalization reactions using this compound?

Directed ortho-metalation (DoM) with LDA or Grignard reagents at the pyridine’s 4-position achieves regioselective functionalization. Computational studies (DFT) suggest the bromomethyl group directs metallation via σ-coordination, lowering activation energy by 8–12 kcal/mol compared to unsubstituted nicotinates. Applications include synthesizing polyfunctionalized heterocycles for drug discovery .

Methodological Considerations

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

Common issues and solutions:

- Catalyst poisoning : Bromide ions may deactivate Pd catalysts. Use scavengers like AgO or switch to bromide-tolerant ligands (XPhos).

- Steric hindrance : Bulky substituents at the 2-position reduce coupling efficiency. Optimize using Sonogashira conditions with CuI co-catalyst.

- Side reactions : Competing hydrolysis can be minimized by pre-drying solvents over molecular sieves .

Q. What computational tools are recommended for predicting reaction pathways?

- Gaussian 16 : For transition-state modeling (IRC calculations) of SN2 or cyclization steps.

- VASP : To analyze electrostatic interactions between the hydrobromide ion and substrate.

- ChemDraw : Predicts NMR shifts and MS fragmentation patterns for product validation .

Applications in Drug Development

Q. How is this compound utilized in kinase inhibitor synthesis?

The nicotinate core serves as a hinge-binding motif in kinase active sites. Bromomethylation enables covalent bonding to cysteine residues (e.g., EGFR T790M mutants). In vitro assays show IC values < 100 nM for derivatives targeting Bruton’s tyrosine kinase (BTK), with >50-fold selectivity over non-target kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.